Ro 46-2005

概要

説明

Ro-46-2005は、合成非ペプチド型エンドセリン受容体拮抗薬です。 これは、ヒト血管平滑筋細胞へのヨウ素125標識エンドセリン-1の特異的結合を阻害し、特にエンドセリンA受容体を標的とし、阻害濃度(IC50)は220ナノモルです 。 この化合物は、主に研究目的で使用されており、エンドセリン受容体を阻害する能力により、心臓血管疾患の研究において潜在的な可能性を示しています .

科学的研究の応用

Ro-46-2005 has several scientific research applications, including:

Cardiovascular research: It is used to study the role of endothelin receptors in cardiovascular diseases.

Pharmacological studies: Researchers use it to investigate the pharmacological effects of endothelin receptor antagonism.

Drug development: It serves as a lead compound for developing new drugs targeting endothelin receptors .

作用機序

Ro-46-2005は、血管平滑筋細胞のエンドセリンA受容体に結合することで効果を発揮し、それによりエンドセリン-1の結合を阻害します。この阻害により、エンドセリン-1が血管収縮効果を発揮することが妨げられ、血管拡張と血圧の低下につながります。 分子標的はエンドセリンA受容体であり、関連する経路はエンドセリンシグナル伝達経路に関連しています .

生化学分析

Biochemical Properties

Ro 46-2005 has been found to interact with endothelin receptors, specifically the ETA receptor . It inhibits the binding of 125I-ET-1, a radiolabeled endothelin-1, to these receptors . This interaction is competitive in nature .

Cellular Effects

In cellular contexts, this compound has been shown to inhibit the functional consequences of ET-1 stimulation . Specifically, it inhibits the ET-1-induced release of arachidonic acid from rat mesangial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ETA receptor, thereby preventing the binding of ET-1 . This results in the inhibition of ET-1-induced biochemical reactions, such as the release of arachidonic acid .

準備方法

合成経路と反応条件

Ro-46-2005の合成は、市販の出発物質から始まり、複数のステップを伴います。主なステップには、以下が含まれます。

コア構造の形成: これは、特定の芳香族化合物を制御された条件下で反応させて、Ro-46-2005のコア構造を形成します。

官能基の修飾: アルキル化、アシル化、スルホン化などの反応を通じて、さまざまな官能基が導入または修飾されます。

工業生産方法

Ro-46-2005の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、以下が含まれます。

バルク合成: 工業用反応器で、大量の出発物質が反応します。

反応条件の最適化: 温度、圧力、反応時間などのパラメータが、最大収率のために最適化されます。

精製と品質管理: 生成物は、工業規模のクロマトグラフィーを使用して精製され、一貫性と純度を確保するために厳格な品質管理が行われます

化学反応の分析

反応の種類

Ro-46-2005は、さまざまな化学反応を起こし、以下が含まれます。

酸化: 特定の条件下で酸化して、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化された誘導体が得られ、置換反応によってさまざまな置換アナログが生成される可能性があります .

科学研究への応用

Ro-46-2005は、いくつかの科学研究の用途があり、以下が含まれます。

心臓血管研究: これは、心臓血管疾患におけるエンドセリン受容体の役割を研究するために使用されます。

薬理学的研究: 研究者は、これを用いて、エンドセリン受容体拮抗作用の薬理学的効果を調査します。

類似化合物との比較

類似化合物

ボスエンタン: エンドセリンA受容体に対する親和性はやや高いですが、別のエンドセリン受容体拮抗薬です。

アンブリセンタン: 肺動脈性高血圧症の治療に使用され、選択性プロファイルが異なります。

アトラセンタン: 異なる阻害濃度を持つエンドセリン受容体の拮抗薬です .

独自性

Ro-46-2005は、エンドセリンA受容体に対する特異的な結合親和性と阻害濃度により、独自性があります。 また、他のエンドセリン受容体拮抗薬と比較して、異なる化学的性質と薬理学的効果を持っています .

特性

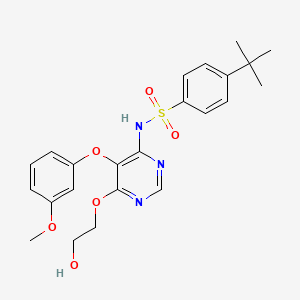

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXOKLWCOWOECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164598 | |

| Record name | Ro 46-2005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150725-87-4 | |

| Record name | Ro 46-2005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 46-2005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

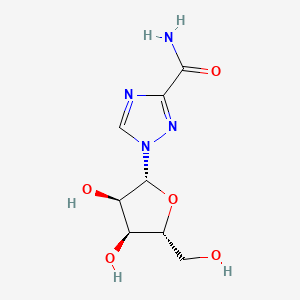

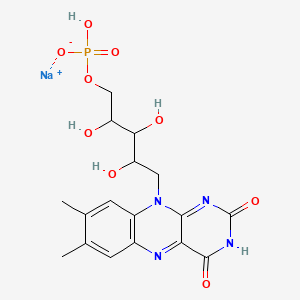

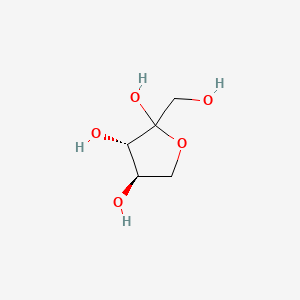

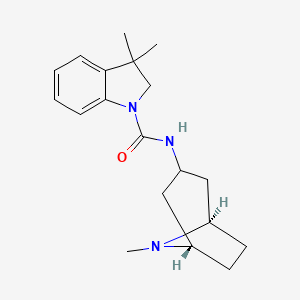

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)

![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)